molecular formula C6H6BrClN2O4S B13326987 Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate

Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B13326987
M. Wt: 317.55 g/mol
InChI Key: VUHUYEGXJNJQRD-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound with a unique structure that includes bromine, chlorine, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a pyrazole derivative followed by chlorosulfonation and esterification reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used under controlled temperatures and inert atmospheres.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed in organic solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-methylbenzoate: Similar in structure but lacks the chlorosulfonyl group.

    Methyl 4-bromo-3-(chlorosulfonyl)benzoate: Shares the chlorosulfonyl group but differs in the core structure.

Uniqueness

Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its combination of bromine, chlorine, and sulfonyl functional groups on a pyrazole ring

Properties

Molecular Formula

C6H6BrClN2O4S

Molecular Weight

317.55 g/mol

IUPAC Name

methyl 4-bromo-5-chlorosulfonyl-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C6H6BrClN2O4S/c1-10-4(6(11)14-2)3(7)5(9-10)15(8,12)13/h1-2H3

InChI Key

VUHUYEGXJNJQRD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)S(=O)(=O)Cl)Br)C(=O)OC

Origin of Product

United States

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